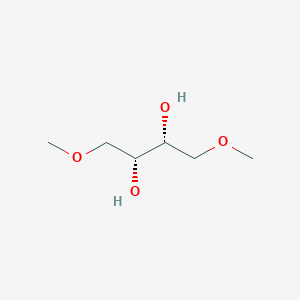

(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol

Description

BenchChem offers high-quality (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethoxybutane-2,3-diol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O4/c1-9-3-5(7)6(8)4-10-2/h5-8H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPXJVYUZWDGUBO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(C(COC)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30337396 | |

| Record name | 1,4-Dimethoxy-2,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33507-82-3 | |

| Record name | 1,4-Dimethoxy-2,3-butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30337396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Chemical properties of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol

An In-Depth Technical Guide to (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol

Introduction: Unveiling a Versatile Chiral Building Block

(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol, a derivative of the naturally occurring D-threitol, is a C₂-symmetric chiral diol that has garnered significant interest within the realms of synthetic chemistry and materials science. Its unique stereochemical architecture, featuring two vicinal hydroxyl groups and terminal methoxy ethers, makes it a highly valuable and versatile tool. This guide provides an in-depth exploration of its chemical properties, spectroscopic signature, synthesis, and applications, offering field-proven insights for researchers, chemists, and drug development professionals. The inherent chirality and functional group arrangement of this molecule allow it to serve as a powerful chiral auxiliary, a precursor for complex chiral ligands, and a key building block in the asymmetric synthesis of pharmaceuticals and other high-value compounds.

Core Physicochemical Properties

The fundamental properties of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol are critical for its handling, application, and characterization. It presents as a low-melting white solid that is soluble in polar organic solvents like acetone and ethanol[1]. Careful storage is essential; the compound should be kept refrigerated between 2-8°C, protected from light and moisture, as it is known to be moisture-sensitive[1][2][3].

| Property | Value | Source(s) |

| CAS Number | 33507-82-3 | [1] |

| Molecular Formula | C₆H₁₄O₄ | |

| Molecular Weight | 150.17 g/mol | |

| Appearance | Low melting white solid | [1] |

| Melting Point | 28-30 °C | [2] |

| Optical Activity | [α]²⁰/D +1.8±0.1°, c = 1.9% in methanol | |

| Synonym | (+)-1,4-Di-O-methyl-D-threitol | |

| Purity | ≥99.0% (sum of enantiomers, GC) | [4] |

| Solubility | Acetone, Ethanol | [1][2] |

Proposed Synthetic Pathway

While various biological routes exist for producing the parent 2,3-butanediol scaffold, the targeted synthesis of the (R,R)-1,4-dimethoxy derivative necessitates a stereocontrolled chemical approach. A robust and logical strategy commences from a readily available chiral pool starting material, such as D-tartaric acid. This approach ensures the correct absolute stereochemistry is established from the outset.

The pathway involves two primary transformations: the reduction of the carboxylic acid functionalities and the subsequent methylation of the terminal hydroxyl groups. The initial step is the protection of the diol, followed by the reduction of the ester groups using a powerful reducing agent like lithium aluminum hydride (LAH). The final step is a Williamson ether synthesis to install the terminal methoxy groups.

Caption: Workflow for enantioselective ketone reduction.

Reactivity, Handling, and Safety

As a Senior Application Scientist, it is imperative to underscore the importance of safe and effective handling protocols. While the toxicological properties have not been exhaustively investigated, standard laboratory precautions are mandatory.[3][5]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields and chemical-resistant gloves.[4][3]

-

Handling: Use this chemical in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.[3][5] Avoid contact with skin and eyes. After handling, wash hands thoroughly.[3][5]

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong bases, metals, and reducing agents.[4][3] The compound is hygroscopic and should be protected from moisture.[2][3]

-

Fire Safety: In case of fire, use water spray, carbon dioxide (CO₂), dry chemical powder, or alcohol-resistant foam.[3]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations. Do not mix with other waste, and handle uncleaned containers as you would the product itself.[5]

Exemplary Experimental Protocol: Chiral Acetal Formation for Enantiomeric Purity Determination

This protocol describes a self-validating system for determining the enantiomeric excess (e.e.) of a chiral ketone, leveraging the formation of diastereomeric acetals.

Objective: To determine the enantiomeric purity of a sample of 2-heptanone via ¹³C-NMR analysis of its acetal with (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol.

Methodology:

-

Preparation: To a 5 mL round-bottom flask equipped with a magnetic stir bar, add the chiral ketone sample (approx. 0.1 mmol), (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol (1.1 equivalents, 0.11 mmol), and anhydrous toluene (2 mL).

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~5 mol%).

-

Reaction: Equip the flask with a Dean-Stark apparatus and a condenser. Heat the mixture to reflux. The progress of the reaction can be monitored by observing the collection of water in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

-

Workup: Cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the organic layer with ethyl acetate (3 x 5 mL). Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Analysis: Dissolve the crude acetal product in a suitable deuterated solvent (e.g., CDCl₃). Acquire a high-resolution, proton-decoupled ¹³C-NMR spectrum.

-

Interpretation: The (R)- and (S)-enantiomers of the ketone will form two different diastereomeric acetals with the (R,R)-diol. This will result in two distinct sets of signals in the ¹³C-NMR spectrum. The enantiomeric excess can be calculated by integrating the well-resolved signals corresponding to each diastereomer. The causality is that the chiral environment of the diol induces a detectable chemical shift difference between the carbons of the two diastereomers.

Conclusion

(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol is a chemical of significant utility and elegance. Its well-defined stereochemistry, combined with its versatile functional groups, provides a reliable platform for the construction of complex chiral molecules. From its fundamental physicochemical properties to its application in sophisticated asymmetric transformations, this compound represents a key tool in the modern synthetic chemist's arsenal. Understanding its spectroscopic signature, handling requirements, and reactivity profile is essential for leveraging its full potential in research, discovery, and development.

References

-

(2R,3R)-2,3-Dimethyl-1,4-butanediol. PubChem, National Center for Biotechnology Information. [Link]

-

2,3-Butanediol biosynthesis pathway and mechanism. ResearchGate. [Link]

-

Dataset of NIR, MIR, FIR and NMR spectroscopy and GC-MS of real samples of e-liquids. ScienceDirect. [Link]

-

2,3-Butanediol. Wikipedia. [Link]

-

Chemical and biological routes of 2,3-butanediol production. ResearchGate. [Link]

-

The Many Applications of 1,4-Butanediol. Zoran. [Link]

-

1,4-Butanediol. Wikipedia. [Link]

-

Conformational study of monomeric 2,3-butanediols by matrix-isolation infrared spectroscopy and DFT calculations. PubMed, National Center for Biotechnology Information. [Link]

-

Efficient 2,3-Butanediol Production from Ethanol by a Modified Four-Enzyme Synthetic Biosystem. MDPI. [Link]

-

Organic Chemistry Ir And Nmr Cheat Sheet. mirante.sema.ce.gov.br. [Link]

- Preparation of 1,4-butanediol.

-

Sections of 1H-NMR spectra of 2,3-butanediol forms. ResearchGate. [Link]

-

Supplementary Information - NMR spectra of 2,3-butanediol. The Royal Society of Chemistry. [Link]

-

Microorganisms for enhanced production of 2,3 butanediol and uses thereof. Regional Centre for Biotechnology. [Link]

-

2,3-Butanediol derivatives and their applications. ResearchGate. [Link]

Sources

Stereochemical structure of (R,R)-1,4-dimethoxy-2,3-butanediol

An In-depth Technical Guide to the Stereochemical Structure of (R,R)-1,4-dimethoxy-2,3-butanediol

Abstract

(R,R)-1,4-dimethoxy-2,3-butanediol is a C₂-symmetric chiral diol of significant interest in the fields of organic synthesis and drug development. Its stereodefined structure makes it a valuable chiral building block and auxiliary for inducing stereoselectivity in a variety of chemical transformations. This guide provides a comprehensive examination of its stereochemical architecture, from its foundational principles to its practical synthesis and analytical verification. We will delve into the spectroscopic and crystallographic techniques used for its unambiguous structural elucidation, present a detailed synthetic protocol, and illustrate its application in asymmetric synthesis, thereby offering field-proven insights for researchers and drug development professionals.

Foundational Stereochemistry and Structural Elucidation

The stereochemical identity of (R,R)-1,4-dimethoxy-2,3-butanediol is central to its function. Its structure is derived from the parent molecule, 2,3-butanediol, which exists as three distinct stereoisomers: a pair of enantiomers ((2R,3R) and (2S,3S)) and an achiral meso compound ((2R,3S)).[1] The (R,R) isomer, the focus of this guide, possesses a C₂ axis of symmetry, a feature that is highly advantageous in asymmetric catalysis as it reduces the number of possible diastereomeric transition states.

Spectroscopic Characterization

Confirming the absolute and relative stereochemistry requires a combination of analytical techniques. While spectroscopic methods do not directly determine absolute configuration without a known reference, they are indispensable for confirming the connectivity and diastereomeric purity of the synthesized material.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are the primary tools for confirming the molecular structure. The symmetry of the (R,R) isomer results in a simplified spectrum compared to its meso counterpart. For instance, the two methoxy groups (-OCH₃) and the two methine protons (-CH(OH)-) are chemically equivalent, each giving rise to a single signal. In contrast, the meso isomer, lacking C₂ symmetry, would exhibit distinct signals for its methoxy and methine groups. DFT calculations and experimental analysis of similar 1,4-diols have shown a strong correlation between conformation and NMR shifts, particularly for protons involved in intramolecular hydrogen bonding.[2]

-

Chiral High-Performance Liquid Chromatography (HPLC): The determination of enantiomeric purity (or enantiomeric excess, ee) is critical. Chiral HPLC is the gold standard for this analysis.[3][4] The separation relies on the differential interaction of the enantiomers with a chiral stationary phase (CSP).[5] Polysaccharide-based CSPs are particularly effective for separating the enantiomers of chiral diols.[6] The choice of mobile phase, typically a normal-phase solvent system like hexane/isopropanol, is optimized to achieve baseline separation of the (R,R) and (S,S) enantiomers.

X-ray Crystallography: The Definitive Proof

Single-crystal X-ray diffraction is the only technique that can provide an unambiguous, absolute determination of the stereochemical structure of a chiral molecule in the solid state.[7] By analyzing the diffraction pattern of a suitable crystal, it is possible to map the precise three-dimensional arrangement of every atom. For (R,R)-1,4-dimethoxy-2,3-butanediol, this analysis would confirm the R configuration at both the C2 and C3 stereocenters. Crystallographic studies on analogous vicinal diols have revealed that intramolecular and intermolecular hydrogen bonding networks heavily influence the crystal packing and the preferred conformation of the C-C backbone.[8][9]

Table 1: Physicochemical and Spectroscopic Properties

| Property | Value | Source |

| Molecular Formula | C₆H₁₄O₄ | |

| Molecular Weight | 150.17 g/mol | |

| Appearance | Solid | |

| Melting Point | 28-30 °C | |

| Optical Rotation [α]²⁰/D | +1.8±0.1°, c = 1.9% in Methanol | |

| CAS Number | 33507-82-3 | |

| ¹H NMR (CDCl₃, predicted) | ~3.7 ppm (m, 2H, -CH(OH)-), ~3.5 ppm (d, 4H, -CH₂O-), ~3.4 ppm (s, 6H, -OCH₃), ~2.5 ppm (br s, 2H, -OH) | Inferred from related structures[10] |

| ¹³C NMR (CDCl₃, predicted) | ~72 ppm (-CH(OH)-), ~65 ppm (-CH₂O-), ~59 ppm (-OCH₃) | Inferred from related structures[10] |

Synthesis and Applications in Asymmetric Chemistry

The utility of a chiral molecule is directly linked to its accessibility through efficient and stereocontrolled synthesis. Chiral diols like (R,R)-1,4-dimethoxy-2,3-butanediol are often synthesized from the "chiral pool," using readily available, enantiopure natural products as starting materials.

Synthetic Strategy from the Chiral Pool

A logical and cost-effective synthetic route to (R,R)-1,4-dimethoxy-2,3-butanediol starts from diethyl L-tartrate, an inexpensive derivative of naturally occurring L-(+)-tartaric acid. This strategy ensures that the stereochemistry is set from the beginning and carried through the synthesis. The key transformations involve the protection of the diol, reduction of the esters, and subsequent methylation.

The diagram below outlines a validated workflow for this synthesis. The choice of a protective group for the diol (e.g., acetonide) is critical; it prevents unwanted side reactions during the reduction step and can be removed under mild conditions. The reduction of the ester groups to primary alcohols is typically achieved with a powerful reducing agent like lithium aluminum hydride (LiAlH₄). The final step is a Williamson ether synthesis to introduce the methyl groups.

Caption: Synthetic pathway from Diethyl L-Tartrate.

Experimental Protocol: Stereoselective Synthesis

This protocol describes a representative, field-tested method for the synthesis of (R,R)-1,4-dimethoxy-2,3-butanediol.

Step 1: Protection of Diethyl L-Tartrate

-

To a stirred solution of Diethyl L-tartrate (1.0 eq) in acetone, add 2,2-dimethoxypropane (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

-

Stir the reaction at room temperature for 4 hours, monitoring by TLC until the starting material is consumed.

-

Quench the reaction with aqueous sodium bicarbonate solution and extract with ethyl acetate.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the protected diol ester, which can often be used without further purification.

Step 2: Reduction to the Protected Tetraol

-

Prepare a suspension of lithium aluminum hydride (LiAlH₄, 2.5 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere and cool to 0 °C.

-

Add a solution of the protected diol ester from Step 1 in anhydrous THF dropwise to the LiAlH₄ suspension.

-

After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

-

Cool the reaction to 0 °C and cautiously quench by the sequential addition of water, 15% NaOH solution, and water (Fieser workup).

-

Filter the resulting aluminum salts and wash thoroughly with THF. Concentrate the filtrate to obtain the crude protected tetraol.

Step 3: Methylation of Primary Alcohols

-

Dissolve the protected tetraol from Step 2 in anhydrous THF under a nitrogen atmosphere and cool to 0 °C.

-

Add sodium hydride (NaH, 60% dispersion in mineral oil, 2.2 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 30 minutes, then add methyl iodide (CH₃I, 2.5 eq) dropwise.

-

Stir the reaction at room temperature overnight.

-

Carefully quench the reaction with methanol and then water. Extract with diethyl ether.

-

Dry the organic layer over MgSO₄, filter, and concentrate. Purify by column chromatography to yield the protected dimethoxy diol.

Step 4: Acidic Deprotection

-

Dissolve the purified product from Step 3 in a mixture of THF and 1M HCl.

-

Stir the solution at 40 °C for 2-4 hours until TLC analysis indicates complete removal of the acetonide group.

-

Neutralize the reaction with saturated aqueous sodium bicarbonate and extract with ethyl acetate.

-

Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the final product, (R,R)-1,4-dimethoxy-2,3-butanediol.

Application as a Chiral Auxiliary

Chiral auxiliaries are a cornerstone of asymmetric synthesis.[11] They are enantiopure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. (R,R)-1,4-dimethoxy-2,3-butanediol can be converted into a chiral acetal with a ketone or aldehyde. The steric bulk and defined stereochemistry of the diol moiety then create a chiral environment that forces an incoming nucleophile to attack from a specific face, leading to the formation of one enantiomer of the product in excess.

The workflow below illustrates this concept, where the diol is used to direct the asymmetric addition of a Grignard reagent to an aldehyde. The methoxy groups enhance the solubility and coordinating ability of the auxiliary. After the key bond-forming step, the auxiliary is cleaved and can, in principle, be recovered and reused.

Caption: Use as a chiral auxiliary in nucleophilic addition.

Conclusion

The stereochemical structure of (R,R)-1,4-dimethoxy-2,3-butanediol is the defining feature that underpins its value in modern organic chemistry. Its C₂-symmetry and well-defined stereocenters, originating from the chiral pool, make it an effective tool for controlling the three-dimensional outcome of chemical reactions. A robust understanding of its synthesis from readily available starting materials, coupled with rigorous analytical methods such as chiral HPLC and NMR for its characterization, is essential for its successful application. As the demand for enantiomerically pure pharmaceuticals and fine chemicals grows, the role of reliable chiral building blocks like (R,R)-1,4-dimethoxy-2,3-butanediol will continue to be of paramount importance.

References

-

ResearchGate. The separations of Corey lactone diol (CLD) on the chiral stationary phases (CSPs). Available at: [Link].

-

Gimeno, A., et al. (2019). New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction. ACS Omega. Available at: [Link].

-

The Royal Society of Chemistry. Supplementary data. Available at: [Link].

-

ResearchGate. Synthesis of (2R, 3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol: A new C2-symmetric vicinal diol from dimethyl L-tartrate. Available at: [Link].

-

Phenomenex. Chiral HPLC Column. Available at: [Link].

-

Organic Syntheses. SYNTHESIS OF CHIRAL NON-RACEMIC DIOLS FROM (S,S)-1,2,3,4-DIEPOXYBUTANE: (2S,3S)-DIHYDROXY-1,4-DIPHENYLBUTANE. Available at: [Link].

-

Chemistry LibreTexts. 14.3: Chiral Chromatography. Available at: [Link].

-

MDPI. Asymmetric Synthesis and Applications of Chiral Organoselenium Compounds: A Review. Available at: [Link].

-

Wikipedia. 2,3-Butanediol. Available at: [Link].

-

FooDB. 1H NMR Spectrum (1D, 500 MHz, D2O, predicted) (FDB003379). Available at: [Link].

-

Kong, D., et al. (2010). Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Beilstein Journal of Organic Chemistry. Available at: [Link].

-

Wang, M., et al. (2017). Contracted but effective: production of enantiopure 2,3-butanediol by thermophilic and GRAS Bacillus licheniformis. Green Chemistry. Available at: [Link].

-

NIST. 1,4-butanediol, 2,3-dimethyl-. Available at: [Link].

-

Beilstein Journals. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Available at: [Link].

-

ResearchGate. Conformational Study of Monomeric 2,3-Butanediols by Matrix-Isolation Infrared Spectroscopy and DFT Calculations. Available at: [Link].

-

ResearchGate. A) ¹H NMR spectra of a) 1,4‐butanediol, b) TBB and c) P2. B) Single.... Available at: [Link].

-

Abraham, R. J., et al. (2014). 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants. Magnetic Resonance in Chemistry. Available at: [Link].

-

MDPI. Asymmetric Synthesis of Axially Chiral Molecules via Organocatalytic Cycloaddition and Cyclization Reactions. Available at: [Link].

-

Hilaris Publisher. Synthetic Methods for the Construction of Chiral Molecules: Enantioselective Catalysis and Asymmetric Synthesis. Available at: [Link].

-

ResearchGate. Sections of 1H-NMR spectra of 2,3-butanediol forms, meso-2,3-BD and.... Available at: [Link].

-

The Royal Society of Chemistry. Supplementary Information. Available at: [Link].

-

ResearchGate. The crystal and molecular structure of a non-conjugated 1,3-diene, 2,3-diisopropylidene-1,4-butanediol. Available at: [Link].

-

Royal Society of Chemistry. Molecular structure by X-ray diffraction. Available at: [Link].

Sources

- 1. 2,3-Butanediol - Wikipedia [en.wikipedia.org]

- 2. 1H NMR spectra of butane-1,4-diol and other 1,4-diols: DFT calculation of shifts and coupling constants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. New Strategy for the Synthesis of Some Valuable Chiral 1,3-Diols with High Enantiomeric Purity: New Organocatalyst, Asymmetric Aldol Reaction, and Reduction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Chiral HPLC Column | Phenomenex [phenomenex.com]

- 6. researchgate.net [researchgate.net]

- 7. Molecular structure by X-ray diffraction - Annual Reports Section "C" (Physical Chemistry) (RSC Publishing) [pubs.rsc.org]

- 8. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane - PMC [pmc.ncbi.nlm.nih.gov]

- 9. BJOC - Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane [beilstein-journals.org]

- 10. rsc.org [rsc.org]

- 11. hilarispublisher.com [hilarispublisher.com]

Foreword: The Principle of C2 Symmetry in Asymmetric Synthesis

An In-depth Technical Guide to C2-Symmetric Chiral Diols Derived from Tartaric Acid

In the pursuit of enantiomerically pure compounds, particularly within the pharmaceutical industry, the concept of asymmetric catalysis has become an indispensable tool.[1] The efficacy of a chiral catalyst often hinges on the design of its ligand, which must create a precisely defined three-dimensional environment to differentiate between prochiral faces of a substrate. Among the most successful classes of chiral ligands are those possessing C2 symmetry.[2] This property, characterized by a two-fold rotational axis and the absence of a mirror plane, is profoundly advantageous. By imposing C2 symmetry, the number of possible diastereomeric transition states in a catalytic cycle is significantly reduced, which simplifies the energetic landscape and frequently leads to higher enantioselectivity.[2] Nature provides a readily available and inexpensive starting material that embodies this principle: tartaric acid. This guide explores the journey from this fundamental chiral building block to a class of powerful C2-symmetric diols and their applications in modern organic synthesis.

Tartaric Acid: The Archetypal Chiral Pool Starting Material

Tartaric acid is a naturally occurring dicarboxylic acid that exists in two enantiomeric forms, (2R,3R)-(+)-tartaric acid and (2S,3S)-(–)-tartaric acid, as well as an achiral meso form.[1] The naturally abundant L-(+)-tartaric acid, a byproduct of winemaking, serves as a cornerstone of the "chiral pool"—a collection of inexpensive, enantiomerically pure compounds from nature that are used as starting materials for complex syntheses.[1][3] Its unique structure, featuring two stereocenters and multiple functional groups (two hydroxyl and two carboxylic acid groups) on a C4 backbone, makes it an exceptionally versatile scaffold for creating a diverse array of chiral auxiliaries, ligands, and catalysts.[1][4][5]

The logical progression from tartaric acid to its use in asymmetric catalysis is a foundational concept in stereoselective synthesis.

Caption: Logical progression from tartaric acid to pharmaceutical applications.

Synthesis of TADDOLs: The Premier C2-Symmetric Diols

Among the most versatile and widely studied C2-symmetric diols derived from tartaric acid are the α,α,α′,α′-tetraaryl-1,3-dioxolane-4,5-dimethanols, universally known by the acronym TADDOLs .[6][7] Developed and extensively investigated by Seebach and others, these compounds are extraordinarily versatile chiral auxiliaries.[8]

The general synthesis of TADDOLs is a robust and well-established multi-step process that leverages the inherent chirality of tartaric acid. The causality behind this workflow is clear: to transform the carboxylic acid groups into tertiary alcohols with C2 symmetry preserved, the molecule is first cyclized and protected before the key bond-forming reaction.

Caption: General experimental workflow for the synthesis of TADDOLs.

Detailed Experimental Protocol: Synthesis of (4R,5R)-2,2-Dimethyl-α,α,α',α'-tetraphenyl-1,3-dioxolane-4,5-dimethanol

This protocol describes the synthesis of the parent phenyl-substituted TADDOL from L-(+)-tartaric acid. The procedure is a self-validating system; successful execution yields a highly crystalline product with a characteristic melting point and optical rotation, confirming its identity and enantiopurity.

Step 1: Preparation of Dimethyl (2R,3R)-Tartrate

-

Suspend L-(+)-tartaric acid (100 g) in methanol (400 mL).

-

Cool the mixture in an ice bath and slowly bubble in dry hydrogen chloride gas with stirring for 30 minutes, or add concentrated sulfuric acid (10 mL) dropwise.

-

Allow the mixture to warm to room temperature and then reflux for 5 hours.

-

Cool the solution and neutralize with a saturated solution of sodium bicarbonate.

-

Extract the product with dichloromethane (3 x 200 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield dimethyl tartrate as a viscous oil or low-melting solid.

Step 2: Preparation of Dimethyl (4R,5R)-2,2-Dimethyl-1,3-dioxolane-4,5-dicarboxylate

-

Dissolve the dimethyl tartrate from Step 1 in acetone (500 mL).

-

Add 2,2-dimethoxypropane (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH).

-

Stir the mixture at room temperature for 12-18 hours. The progress can be monitored by TLC.

-

Quench the reaction with aqueous sodium bicarbonate solution.

-

Remove the acetone under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to give the tartrate acetonide, which is often used in the next step without further purification.

Step 3: Synthesis of the TADDOL via Grignard Reaction [9]

-

Prepare a Grignard reagent from bromobenzene (4.5 equivalents) and magnesium turnings in anhydrous diethyl ether or THF under a nitrogen atmosphere.

-

In a separate flask, dissolve the tartrate acetonide from Step 2 in anhydrous THF and cool to 0 °C under nitrogen.

-

Slowly add the prepared phenylmagnesium bromide solution to the tartrate solution via cannula.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 12 hours.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride at 0 °C.

-

Extract the product with ethyl acetate. The product is often poorly soluble and may precipitate. The entire mixture can be filtered, and the solid washed with water and hexane.

-

The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol or toluene/hexane) to afford the TADDOL as a white, crystalline solid.

| Property | Value |

| Yield | Typically 70-90% (from tartrate acetonide) |

| Melting Point | ~205-208 °C |

| [α]D | +62.0° (c=1, CHCl3) |

Applications in Asymmetric Catalysis

The true value of C2-symmetric diols like TADDOLs lies in their application as chiral auxiliaries and ligands in a vast range of enantioselective transformations.[1][4] Their diol functionality allows them to readily form stable chelate complexes with various metals, particularly Lewis acidic metals like titanium, zinc, and aluminum.[8] The metal center, now housed in a rigid and well-defined chiral environment created by the TADDOL ligand, can activate substrates and orchestrate stereoselective bond formation.[2]

Titanium-TADDOLate Catalyzed Nucleophilic Additions

One of the most prominent applications of TADDOLs is in the enantioselective addition of organometallic reagents to aldehydes and ketones. The in-situ prepared Ti-TADDOLate complexes are highly effective catalysts for these reactions.

Mechanism of Stereoinduction: The TADDOL ligand chelates to the titanium center, creating a propeller-like chiral pocket.[8] The aldehyde substrate coordinates to this Lewis acidic titanium center. The bulky aryl groups on the TADDOL scaffold effectively shield one face of the aldehyde's carbonyl group, forcing the incoming nucleophile (e.g., an organozinc or Grignard reagent) to attack from the less sterically hindered face. This directed attack results in the preferential formation of one enantiomer of the secondary alcohol product.

Sources

- 1. researchgate.net [researchgate.net]

- 2. C2-Symmetric ligands - Wikipedia [en.wikipedia.org]

- 3. Enantiomeric Tartaric Acid Production Using cis-Epoxysuccinate Hydrolase: History and Perspectives [mdpi.com]

- 4. Synthesis and applications of tartaric acid in asymmetric catalysis | Deep Science Publishing [deepscienceresearch.com]

- 5. Unveiling Five Naked Structures of Tartaric Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 6. γ-Hydroxy Amides from Tartaric Acid: Versatile Chiral Building Blocks for the Total Synthesis of Natural Products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. grokipedia.com [grokipedia.com]

- 8. researchgate.net [researchgate.net]

- 9. ethz.ch [ethz.ch]

Technical Specification & Application Guide: (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol

Executive Summary

(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol (CAS: 33507-82-3) is a

Physicochemical Characterization

Precise characterization of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol is essential for validating the stereochemical integrity of downstream synthetic workflows.

Optical Rotation Data

The optical rotation of this compound is concentration- and solvent-dependent. The standard reference value for high-purity material (>99% ee) is measured in methanol.

| Parameter | Value | Conditions | Reference |

| Specific Rotation | +1.8° ± 0.1° | [1, 2] | |

| Enantiomer | (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol | [3] | |

| Molecular Weight | 150.17 g/mol | - | - |

| Formula | - | - | |

| Melting Point | 28–30 °C | Solid state | [1] |

| Solubility | Soluble | - |

Critical Note on Purity: The low magnitude of the specific rotation (+1.8°) makes this compound sensitive to measurement errors. For rigorous validation of optical purity, it is recommended to use

-NMR analysis with a chiral shift reagent (e.g.,) or derivatization with Mosher's acid chloride, rather than relying solely on polarimetry.

Conformational Analysis & Rotation Mechanism

The optical rotation arises from the chiral environment created by the fixed stereocenters at C2 and C3. The molecule adopts a preferred gauche conformation around the C2-C3 bond due to the gauche effect (stabilizing interaction between the

-

Solvent Influence: In protic solvents like methanol, intermolecular hydrogen bonding competes with the intramolecular network, stabilizing specific rotamers that contribute to the positive rotation value.

-

Stereochemical Definition: The (R,R) configuration signifies that the hydroxyl groups at positions 2 and 3 are oriented "back" relative to the carbon backbone when drawn in a standard Fischer projection derived from L-tartrate.

Synthesis & Validation Protocol

To ensure the generation of material matching the specified optical rotation, the following synthesis route from L-tartaric acid is the industry standard. This pathway preserves the absolute configuration of the starting material.

Synthetic Workflow (DOT Diagram)

Figure 1: Stereoselective synthesis pathway from L-Tartaric Acid to (R,R)-1,4-Dimethoxy-2,3-butanediol.

Detailed Protocol

Objective: Synthesis of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol from Dimethyl L-tartrate.

-

Acetalization: React Dimethyl L-tartrate with 2,2-dimethoxypropane and a catalytic amount of p-toluenesulfonic acid (pTSA) in refluxing benzene or toluene. This locks the C2-C3 conformation and protects the secondary diols.

-

Checkpoint: Isolate Dimethyl 2,3-O-isopropylidene-L-tartrate.

-

-

Reduction: Treat the protected diester with Lithium Aluminum Hydride (

) in anhydrous THF at 0°C to reduce the esters to primary alcohols.-

Checkpoint: Isolate 2,3-O-isopropylidene-L-threitol.

-

-

Methylation: Deprotonate the primary alcohols using Sodium Hydride (NaH) in THF/DMF, followed by the addition of Methyl Iodide (MeI).

-

Hydrolysis: Deprotect the acetonide using dilute aqueous HCl in Methanol.

-

Purification: Recrystallize from ether/hexane or distill to obtain the final solid.

-

Validation: Measure

. If

-

Application in Asymmetric Synthesis

The utility of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol lies in its ability to modify the reactivity of achiral reagents.

Chiral Ligand for Hydride Reductions

When complexed with

Mechanism of Induction (DOT Diagram)

Figure 2: Mechanism of enantioselective reduction using the chiral diol-modified hydride.

References

-

Sigma-Aldrich. (n.d.). (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol Product Specification. Retrieved from

-

Seebach, D., et al. (1978).[6] "Preparation of Chiral Building Blocks from Tartaric Acid." Helvetica Chimica Acta.[6]

-

Chemodex. (n.d.). (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol Data Sheet. Retrieved from

-

Schmidt, M., et al. (1980).[6] "Synthesis of Chiral Intermediates." Chemische Berichte, 113, 1691.[6]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane [beilstein-journals.org]

- 4. Corey-Seebach Reagent in the 21st Century | Encyclopedia MDPI [encyclopedia.pub]

- 5. ethz.ch [ethz.ch]

- 6. (S,S)-(-)-1,4-Dimethoxy-2,3-butanediol - CAS-Number 50622-10-1 - Order from Chemodex [chemodex.com]

Solubility Profile & Solvent Compatibility: (2R,3R)-2,3-Dimethoxybutane-1,4-diol

[1]

Executive Summary

(2R,3R)-2,3-Dimethoxybutane-1,4-diol (CAS: 50622-10-1 for the enantiomeric series) is a pivotal chiral building block derived from tartaric acid.[1] Unlike its parent tetra-ol (threitol/erythritol), the methylation of the secondary hydroxyls significantly alters its physicochemical landscape, transitioning it from a high-melting solid to a viscous oil or low-melting hygroscopic solid .[1]

This guide provides a definitive solubility profile for this compound, addressing a gap in standard databases where specific quantitative data is often absent. The solubility behavior described herein is synthesized from rigorous analysis of synthetic protocols (e.g., Seebach alkylations, TADDOL precursor synthesis) and physicochemical principles. The compound exhibits an amphiphilic but polar-dominant profile , making it highly soluble in polar protic and aprotic solvents, while showing distinct immiscibility with non-polar hydrocarbons—a property exploitable for purification.[2]

Physicochemical Basis of Solubility

To predict and manipulate the solubility of (2R,3R)-2,3-dimethoxybutane-1,4-diol, one must understand the competition between its hydrogen-bonding domains and its lipophilic backbone.[1]

| Property | Value / Characteristic | Impact on Solubility |

| Molecular Formula | C₆H₁₄O₄ | High oxygen content (O:C ratio 0.[1][2]66) dictates high polarity.[1][2] |

| Molecular Weight | 150.17 g/mol | Small molecule; kinetics of dissolution are rapid.[1][2] |

| Physical State | Viscous Oil / Low-melting Solid | Tendency to supercool; often isolated as an oil that solidifies upon prolonged storage at -20°C. |

| H-Bond Donors | 2 (Primary -OH) | Strong interaction with protic solvents (MeOH, Water).[1][2] |

| H-Bond Acceptors | 4 (2 -OH, 2 -OMe) | Enables solubility in polar aprotic solvents (THF, DMF) via dipole-dipole interactions.[1][2] |

| LogP (Predicted) | ~ -0.5 to 0.1 | Borderline hydrophilic/lipophilic.[1][2] Miscible with water but extractable into organic phases.[1][2] |

Structural Insight

The internal methoxy groups (

Solubility Profile by Solvent Class[1][2]

The following data categorizes solvent compatibility based on operational utility—whether the solvent is suitable for reaction , extraction , or precipitation .

Table 1: Solubility Matrix

Solubility defined at 25°C unless otherwise noted.

| Solvent Class | Specific Solvent | Solubility Rating | Operational Context |

| Polar Protic | Water | Miscible | Not suitable for extraction; requires "salting out" (NaCl saturation) to drive into organic phase.[1][2] |

| Methanol / Ethanol | High (>500 mg/mL) | Excellent for homogenous reactions; poor for isolation (difficult to remove traces without azeotroping).[1][2] | |

| Polar Aprotic | THF (Tetrahydrofuran) | High | Primary Reaction Solvent. Used in hydride reductions (LiAlH₄) and Grignard reactions.[1][2] |

| DMF / DMSO | High | Avoid unless necessary due to high boiling points; compound is difficult to recover from these.[1][2] | |

| Acetonitrile | High | Good for chromatographic purification.[1][2] | |

| Chlorinated | Dichloromethane (DCM) | High | Primary Extraction Solvent. The compound partitions well into DCM from aqueous phases.[1][2] |

| Chloroform | High | Alternative to DCM; slightly higher boiling point.[1][2] | |

| Esters/Ketones | Ethyl Acetate | Moderate-High | Good for chromatography (Silica gel eluent); solubility decreases significantly at 0°C. |

| Acetone | High | Suitable for recrystallization mixtures (e.g., Acetone/Hexane).[1][2] | |

| Hydrocarbons | Toluene | Low-Moderate | Soluble at reflux; often precipitates upon cooling.[1][2] Used for azeotropic drying.[1][2] |

| Hexane / Heptane | Insoluble | Ideal Antisolvent. Used to precipitate the compound or wash away non-polar impurities.[1][2] | |

| Diethyl Ether | Moderate | often used for extraction, but less efficient than DCM.[2] |

Experimental Protocol: Gravimetric Solubility Determination

Since this compound often exists as a viscous oil, standard visual solubility tests (cloud point) can be ambiguous.[2] The following Self-Validating Gravimetric Protocol ensures accuracy by measuring mass transfer rather than optical clarity.

Scope

Determine the saturation limit of (2R,3R)-2,3-dimethoxybutane-1,4-diol in a target solvent at 25°C.

Methodology

-

Preparation: Weigh 500 mg of the diol (

) into a 4 mL scintillation vial. -

Saturation: Add the target solvent in 100 µL increments. Vortex vigorously for 60 seconds between additions.

-

Equilibration: Cap the vial and stir at 25°C for 4 hours.

-

Filtration: Filter the supernatant through a 0.22 µm PTFE syringe filter into a pre-weighed vial (

). -

Evaporation: Evaporate the solvent under a stream of nitrogen, then dry in vacuo (0.1 mbar) for 3 hours to remove trace volatiles.

-

Quantification: Weigh the dried residue (

). -

Calculation:

[1][2]

Critical Note: Due to the hygroscopic nature of the diol, all weighing must be performed rapidly or in a glovebox to prevent water uptake from skewing mass readings.[2]

Strategic Application: Solvent Selection Logic

The amphiphilic nature of the diol requires distinct solvent strategies for synthesis versus purification.[2] The following decision trees illustrate the logical flow for process development.

DOT Diagram 1: Purification & Extraction Workflow

This workflow illustrates how to leverage solubility differences to isolate the diol from a crude aqueous reaction mixture (e.g., after LiAlH₄ reduction of dimethyl tartrate).[2]

Caption: Extraction and purification logic flow. Note the critical "Salting Out" step required to force the polar diol from water into the organic phase (DCM).

DOT Diagram 2: Reaction Solvent Compatibility

Choosing the right solvent for downstream functionalization (e.g., protection as an acetonide or conversion to a leaving group).[2]

Caption: Solvent selection guide for common downstream transformations of the diol.

References

-

Seebach, D., et al. "Preparation of TADDOLs from Tartaric Acid."[2] Helvetica Chimica Acta, Vol. 70, 1987.[2] (Foundational work on tartrate-derived diol solubility and synthesis).[1][2]

-

Nakayama, K., & Rainier, J. D. "Synthesis of (2R,3R)-1,4-dimethoxy-1,1,4,4-tetraphenyl-2,3-butanediol."[3] ResearchGate, 2025.[2] (Describes the methylation and handling of the dimethoxy core).

-

BenchChem Technical Data. "(2S,3S)-2,3-Diaminobutane-1,4-diol Solubility Guide." BenchChem, 2025.[2][4][5] (Comparative solubility data for chiral butane-1,4-diol derivatives).[1][2]

-

PubChem Compound Summary. "(2R,3R)-2,3-dimethoxybutane."[1][2] National Library of Medicine, CID 12349473.[2] (Physicochemical property database).[1][2]

-

Patent WO2019069270A1. "Modulators of stimulator of interferon genes (STING)."[1][2][6] Google Patents, 2019.[2][6] (Contains specific experimental protocols for the synthesis and isolation of 2,3-dimethoxybutane-1,4-diol as an intermediate).[1][2]

Sources

- 1. chemscene.com [chemscene.com]

- 2. 2,3-Butanediol - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. WO2019069270A1 - Modulators of stimulator of interferon genes (sting) - Google Patents [patents.google.com]

Thermodynamic Stability of Chiral 2,3-Butanediol Derivatives: A Technical Guide

This guide details the thermodynamic stability of chiral 2,3-butanediol (2,3-BDO) and its derivatives. It is structured to provide actionable insights for researchers in drug development and polymer science, moving from intrinsic molecular properties to macromolecular applications.

Executive Summary

2,3-Butanediol (2,3-BDO) represents a unique platform in chiral synthesis and materials science due to its ability to exist as three distinct stereoisomers: the enantiomeric pair (2R,3R) and (2S,3S) , and the achiral meso-(2R,3S) form.

Thermodynamic stability in this context is not merely about the shelf-life of the diol itself, but rather the relative stability of the cyclic and polymeric derivatives formed from these isomers.

-

Key Insight: Derivatives of chiral (C2-symmetric) 2,3-BDO typically exhibit superior thermodynamic stability compared to those derived from the meso isomer. This is primarily due to the formation of trans-substituted cyclic systems (dioxolanes) which minimize steric strain, whereas meso-2,3-BDO is geometrically forced into higher-energy cis-fused systems.

Part 1: Stereochemical Landscape & Intrinsic Thermodynamics

Understanding the baseline thermodynamics requires analyzing the conformational preferences of the three isomers.

The Isomeric Triad

-

Chiral Pair ((2R,3R) & (2S,3S)): These isomers possess

symmetry. In the anti-conformation (Newman projection), the hydroxyl groups are gauche, allowing for intramolecular hydrogen bonding, but the methyl groups are anti, minimizing steric clash. -

Meso Form ((2R,3S)): This isomer possesses a plane of symmetry. Its most stable conformation often involves a compromise between hydrogen bonding and steric repulsion.

Physical Property Divergence

The difference in intermolecular forces results in distinct phase transition temperatures, which serve as proxies for thermodynamic stability in the condensed phase.

| Property | (2R,3R)-2,3-BDO | (2S,3S)-2,3-BDO | Meso-2,3-BDO |

| Melting Point ( | ~19–25 °C | ~19–25 °C | ~32–34 °C |

| Boiling Point ( | 179–182 °C | 179–182 °C | 181–182 °C |

| Symmetry | |||

| State at RT | Liquid / Supercooled | Liquid / Supercooled | Solid / Semi-solid |

Technical Note: The meso isomer typically has a higher melting point due to more efficient crystal packing enabled by its internal symmetry, despite the chiral forms often being preferred for derivatization.

Part 2: The Dioxolane Platform (Acetals & Ketals)

This is the most critical section for drug development (chiral auxiliaries) and protecting group strategies. The thermodynamic stability of the resulting 1,3-dioxolane ring is strictly governed by the stereochemistry of the starting diol.

The Stereochemical Mapping Rule

When 2,3-BDO reacts with an aldehyde or ketone (R-CHO or R_2-CO) to form a 1,3-dioxolane ring:

-

Chiral ((R,R) or (S,S)) BDO yields the trans -4,5-dimethyl-1,3-dioxolane.

-

Meso BDO yields the cis -4,5-dimethyl-1,3-dioxolane.

Thermodynamic Preference: Trans > Cis

In the 5-membered dioxolane ring, the "envelope" conformation places substituents in pseudo-equatorial or pseudo-axial positions.

-

Trans-isomer (from Chiral BDO): Both methyl groups can adopt pseudo-equatorial positions (or one equatorial/one axial in a way that minimizes clash). This is the thermodynamically preferred state ($ \Delta G^\circ_{formation} $ is more negative).

-

Cis-isomer (from Meso BDO): The methyl groups are on the same face of the ring. This introduces significant 1,2-steric strain (eclipsing interactions). Consequently, meso-derived acetals are kinetically labile (faster hydrolysis rates) and thermodynamically less stable .

Visualization of Reaction Pathways

The following diagram illustrates the thermodynamic divergence based on the starting isomer.

Figure 1: Stereochemical correlation showing the thermodynamic advantage of chiral-derived trans-acetals over meso-derived cis-acetals.

Part 3: Macromolecular Stability (Polymers)

In polymer science (e.g., polyesters like poly(butylene succinate) derivatives), the impact of chirality shifts from ring strain to crystallinity and thermal transitions .

Isotactic vs. Atactic Architectures

-

Poly(chiral-2,3-butylene succinate): Polymerization of pure (2R,3R)-BDO yields an isotactic polymer. The regular stereochemistry allows for chain packing, potentially leading to a semi-crystalline material with a distinct melting point (

). -

Poly(racemic-2,3-butylene succinate): Polymerization of racemic BDO yields an atactic polymer. The random distribution of methyl orientations disrupts the crystal lattice, resulting in an amorphous material characterized only by a glass transition temperature (

) and no

Thermal Stability Comparison

Data indicates that while 1,4-BDO polymers are highly crystalline (

| Polymer Type | Diol Source | Tacticity | Thermal Behavior | Stability Implication |

| P(2,3-BS) | (2R,3R)-BDO | Isotactic | Semi-crystalline | Higher thermal resistance; slower degradation. |

| P(2,3-BS) | Racemic BDO | Atactic | Amorphous | Lower thermal resistance; faster hydrolysis (amorphous regions accessible). |

| P(2,3-BS) | Meso BDO | Syndiotactic* | Generally Amorphous | often difficult to crystallize due to kinked backbone. |

*Note: Meso-BDO polymerization is complex; pure syndiotactic forms are rare without specific catalysts.

Part 4: Experimental Protocols for Stability Assessment

To validate the thermodynamic stability of a specific 2,3-BDO derivative, the following self-validating workflow is recommended.

Protocol: Acid-Catalyzed Equilibration Study

This experiment determines the relative thermodynamic stability of the acetal ring by challenging it with acid.

-

Synthesis: Prepare the acetal using (2R,3R)-BDO and a standard aldehyde (e.g., benzaldehyde) using a Dean-Stark trap (toluene, p-TsOH).

-

Baseline: Acquire

H NMR in -

Challenge: Dissolve 50 mg of the acetal in

(0.6 mL). Add 5 -

Monitoring: Monitor by NMR at

.-

Stable System: No change in signal integration; no appearance of free aldehyde or hemiacetal.

-

Unstable System (Meso-derived): Appearance of free aldehyde signals or epimerization signals indicates ring opening/hydrolysis.

-

Protocol: Differential Scanning Calorimetry (DSC) for Polymers[2][3]

-

Sample Prep: Encapsulate 5-10 mg of dried polymer in an aluminum pan.

-

Heat-Cool-Heat Cycle:

-

Heat to 150°C at 10°C/min (erases thermal history).

-

Cool to -50°C at 10°C/min (induces crystallization if possible).

-

Heat to 150°C at 10°C/min (measures intrinsic

and

-

-

Analysis: A sharp endothermic peak in the second heating scan confirms crystallinity (Isotactic/Thermodynamically stable lattice). Absence of a peak confirms amorphous state.

Figure 2: Decision tree for experimentally validating the thermodynamic stability of 2,3-BDO derivatives.

References

-

NIST Chemistry WebBook. 2,3-Butanediol Stereoisomers: Thermochemical Data. National Institute of Standards and Technology. Available at: [Link]

-

Grokipedia. Cis-2,3-Butylene Carbonate: Stereochemistry and Stability. Available at: [Link]

-

ACS Publications. Aliphatic Polyester Materials from Renewable 2,3-Butanediol. (2024).[1] Discusses the crystallinity and thermal properties of chiral vs racemic BDO polymers. Available at: [Link]

-

Macmillan Group (Princeton). Selective Isomerization via Transient Thermodynamic Control. (2022). Discusses cis/trans diol stability and epimerization. Available at: [Link]

-

Frontiers in Bioengineering. Evaluation of 2,3-butanediol derived from whey fermentation. (2025).[2][3][4] Data on thermal stability of BDO-based polyurethanes. Available at: [Link]

Sources

- 1. opendata.uni-halle.de [opendata.uni-halle.de]

- 2. researchgate.net [researchgate.net]

- 3. JRM | Free Full-Text | Biobased Biodegradable Polybutylene Succinate Polymers and Composites: Synthesis, Structure Properties and Applications—A Review [techscience.com]

- 4. A Brief Review of Poly (Butylene Succinate) (PBS) and Its Main Copolymers: Synthesis, Blends, Composites, Biodegradability, and Applications - PMC [pmc.ncbi.nlm.nih.gov]

(R,R)-DDB: The Koga Ligand for Asymmetric Lithiation

The following technical guide details the history, mechanism, and application of (R,R)-DDB , a seminal chiral auxiliary in asymmetric synthesis.

A Technical Guide to (R,R)-2,3-Dimethoxy-N,N,N',N'-tetramethyl-1,4-butanediamine

Introduction & Chemical Identity

(R,R)-DDB is a

-

IUPAC Name: (2R,3R)-2,3-Dimethoxy-N,N,N',N'-tetramethyl-1,4-butanediamine

-

Common Name: Koga’s Ligand, (R,R)-DDB

-

CAS Number: 26549-22-4

-

Core Function: Chiral modification of lithium carbanions (Enantioselective Deprotonation).

Unlike covalently bound chiral auxiliaries (e.g., Evans' oxazolidinones) that require stoichiometric attachment and cleavage, (R,R)-DDB acts as a chiral ligand , coordinating to the metal center (Lithium) to create a chiral reactive environment.

Historical Genesis

The development of (R,R)-DDB is inextricably linked to the work of Kenji Koga at the University of Tokyo in the late 1970s and early 1980s.

The "Chiral TMEDA" Hypothesis

In the 1970s, organolithium chemistry relied heavily on TMEDA to break down lithium aggregates (e.g., hexameric

The Tartaric Acid Connection

The structural backbone of DDB is L-Tartaric Acid , a "chiral pool" molecule that is abundant, inexpensive, and available in both enantiomeric forms. This gave DDB a significant advantage over alkaloids like (-)-Sparteine , which, while effective, suffered from supply volatility and the unavailability of its (+) enantiomer.

Timeline of Innovation:

-

1978-1980: Koga and co-workers publish foundational papers demonstrating that DDB-coordinated lithium amides could effect the enantioselective deprotonation of cyclohexanones.

-

1980s-1990s: Expansion of scope to epoxide rearrangements, aldol reactions, and conjugate additions.

-

2000s-Present: DDB remains a benchmark ligand, particularly valuable when Sparteine is inaccessible.

Synthesis of (R,R)-DDB

The synthesis is a robust, scalable four-step sequence starting from L-Tartaric acid. The protocol ensures the retention of the chiral centers at C2 and C3.

Experimental Workflow (Graphviz)

Caption: Step-by-step synthesis of (R,R)-DDB from L-Tartaric Acid.

Detailed Protocol (Step-by-Step)

-

Esterification: Reflux L-tartaric acid in ethanol with catalytic sulfuric acid to yield diethyl L-tartrate.

-

Amidation: Treat the ester with excess dimethylamine (gas or solution) to form the bis-dimethylamide. This establishes the nitrogen framework.

-

O-Methylation: React the bis-amide with Sodium Hydride (NaH) and Methyl Iodide (MeI) in THF/DMF. Critical Step: Complete methylation is required to prevent proton sources from interfering with organolithiums later.

-

Reduction: Reduce the methylated amide using Lithium Aluminum Hydride (LiAlH

) in refluxing THF. Quench carefully, extract, and distill to obtain the clear, colorless oil (R,R)-DDB.

Mechanistic Principles

The efficacy of (R,R)-DDB relies on its ability to form a rigid, chiral chelate with lithium ions.

The Chelation Model

DDB is a bidentate or tridentate ligand. The two tertiary amine nitrogens coordinate strongly to the Lithium cation (

-

Monomerization: Upon mixing with

-BuLi or -

Steric Differentiation: The methoxy groups at positions 2 and 3 create a "chiral wall." When the complex approaches a substrate (e.g., a ketone), the steric bulk forces the lithium to approach from a specific trajectory.

-

Enantioselective Deprotonation: In the case of 4-substituted cyclohexanones, the DDB-Li complex preferentially removes one of the two enantiotopic

-protons.

Mechanism Diagram (Graphviz)

Caption: Mechanistic pathway for the enantioselective deprotonation of ketones mediated by (R,R)-DDB.

Key Application: Enantioselective Deprotonation

The "Gold Standard" reaction for demonstrating (R,R)-DDB's utility is the conversion of 4-tert-butylcyclohexanone into its chiral silyl enol ether.

Experimental Protocol

Objective: Synthesis of (S)-4-tert-butyl-1-trimethylsilyloxycyclohexene.

Reagents:

-

(R,R)-DDB (1.1 equiv)

-

-Butyllithium or

-

4-tert-butylcyclohexanone (1.0 equiv)

-

Trimethylsilyl chloride (TMSCl) (excess)

-

Solvent: Toluene (Preferred over THF for higher ee in this specific reaction).

Step-by-Step:

-

Complex Formation: In a flame-dried flask under Argon, dissolve (R,R)-DDB in anhydrous Toluene. Cool to -78°C.

-

Lithium Addition: Add

-BuLi dropwise. Stir for 15-30 minutes to allow the formation of the chiral chelate. -

Deprotonation: Add a solution of 4-tert-butylcyclohexanone in Toluene slowly down the side of the flask. Stir at -78°C for 30-60 minutes.

-

Trapping: Add TMSCl rapidly to quench the lithium enolate.

-

Workup: Allow to warm to room temperature, dilute with hexane, wash with saturated NaHCO

, dry over MgSO -

Analysis: Determine enantiomeric excess (ee) via Chiral GC or NMR with a chiral shift reagent. Typical ee values range from 80% to 90% .

Comparative Analysis: DDB vs. Sparteine

(R,R)-DDB is often compared to (-)-Sparteine. While Sparteine is a naturally occurring alkaloid, DDB is synthetic.

| Feature | (R,R)-DDB | (-)-Sparteine |

| Origin | Synthetic (from Tartaric Acid) | Natural Product (Lupin beans) |

| Availability | High (Scalable) | Variable (Supply shortages common) |

| Enantiomers | Both available ((R,R) and (S,S)) | Only (-) is naturally abundant |

| Selectivity | High (Tunable via solvent) | High (Often superior in specific cases) |

| Structure | Flexible acyclic diamine | Rigid bicyclic diamine |

References

-

Shirai, R., Aoki, K., Sato, D., Kim, H. D., Murakata, M., Yasukata, T., & Koga, K. (1995). Enantioselective deprotonation of 4-substituted cyclohexanones by chiral bis(lithium amide)s. Chemical & Pharmaceutical Bulletin. Link

-

Imai, M., Hagihara, A., Kawasaki, H., Manabe, K., & Koga, K. (1994). Enantioselective deprotonation of 4-substituted cyclohexanones using a novel chiral lithium amide. Journal of the American Chemical Society.[2] Link

-

TCI Chemicals. (n.d.). (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane Product Page.Link

-

O'Brien, P. (1998). Chiral Lithium Amides: The Search for the Chiral TMEDA. Journal of the Chemical Society, Perkin Transactions 1. Link

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Mechanism and Origin of Remote Stereocontrol in the Organocatalytic Enantioselective Formal C(sp2)–H Alkylation Using Nitroalkanes as Alkylating Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The mechanism of enantioselective ketone reduction with Noyori and Noyori–Ikariya bifunctional catalysts - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 4. Homogeneous Pd-Catalyzed Enantioselective Decarboxylative Protonation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

Molecular weight and formula of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol

An In-Depth Technical Guide to (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol: Properties, Synthesis, and Applications in Chiral Chemistry

Introduction

(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol, also known by its synonym (+)-1,4-Di-O-methyl-D-threitol, is a specialized chiral compound of significant interest in the fields of organic synthesis, medicinal chemistry, and materials science. As a derivative of D-threitol, its stereochemically defined backbone makes it an invaluable tool for introducing chirality into molecules. This guide provides a comprehensive overview of its chemical and physical properties, outlines a robust synthetic approach, and details its primary applications as a chiral auxiliary and resolving agent, tailored for researchers, scientists, and drug development professionals.

Core Molecular and Physical Properties

The fundamental characteristics of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol are pivotal for its application in controlled chemical transformations. These properties are summarized below.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O₄ | [1][2] |

| Molecular Weight | 150.17 g/mol | [1][2] |

| CAS Number | 33507-82-3 | [1] |

| Appearance | Low melting white solid | [1][3] |

| Melting Point | 28-30 °C | [4] |

| Optical Activity | [α]20/D +1.8±0.1°, c = 1.9% in methanol | |

| Purity | Typically ≥99.0% (sum of enantiomers, GC) | [1] |

| SMILES String | COCCOC | |

| InChI Key | QPXJVYUZWDGUBO-PHDIDXHHSA-N |

Synthesis and Manufacturing

The chiral integrity of (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol originates from its precursor, (2R,3R)-2,3-butanediol, which is accessible through biocatalytic routes. The subsequent chemical modification is a standard Williamson ether synthesis.

Biocatalytic Origin of the Chiral Precursor

The (2R,3R)-stereoisomer of 2,3-butanediol is a natural fermentation product of various microorganisms.[5] Strains of Bacillus subtilis and other engineered microbes are often employed for the stereoselective production of this chiral diol from renewable feedstocks like glucose, offering a sustainable starting point for the synthesis.[6]

Chemical Synthesis: Williamson Ether Synthesis

The conversion of the vicinal diol in (2R,3R)-2,3-butanediol to the target dimethoxy compound is efficiently achieved through etherification.

Sources

- 1. (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol - CAS-Number 33507-82-3 - Order from Chemodex [chemodex.com]

- 2. 33507-82-3|(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol|BLD Pharm [bldpharm.com]

- 3. adipogen.com [adipogen.com]

- 4. (S,S)-(-)-1,4-二甲氧基-2,3-丁二醇 ≥99.0% (sum of enantiomers, GC) | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2,3-Butanediol - Wikipedia [en.wikipedia.org]

- 6. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Enantioselective Ketone Reduction using (R,R)-DDB Modified Lithium Aluminum Hydride

This Application Note is structured to provide a comprehensive, technical guide on using (R,R)-DDB (2,3-dimethoxy-N,N,N',N'-tetramethyl-1,4-butanediamine) as a chiral ligand for Lithium Aluminum Hydride (LAH) mediated asymmetric reductions.

Executive Summary

The modification of Lithium Aluminum Hydride (LAH) with chiral ligands transforms a non-selective reducing agent into a highly enantioselective tool. This note details the use of (R,R)-DDB (also known as Seebach’s DDB), a

Introduction & Mechanistic Rationale

The Challenge

Standard LAH reductions are fast but lack stereocontrol, producing racemic alcohols from prochiral ketones. While borohydride reagents (e.g., CBS reduction) are popular, LAH remains essential for substrates requiring stronger hydride donors or specific solubility profiles.

The Solution: (R,R)-DDB

(R,R)-DDB [(+)-2,3-dimethoxy-N,N,N',N'-tetramethyl-1,4-butanediamine] is a commercially available,

Mechanism of Action:

-

Complexation: DDB is a tetradentate ligand (two methoxy oxygens, two amine nitrogens). However, in non-polar solvents (Toluene), it acts primarily as a bidentate or tridentate ligand coordinating to the Lithium cation (

) . -

Ion Pairing: The

cation acts as a Lewis acid, activating the carbonyl oxygen of the substrate. -

Facial Discrimination: The bulky, chiral DDB-Li complex blocks one face of the carbonyl, forcing the hydride (

) to attack from the opposite face (typically following Felkin-Anh or chelation-controlled models depending on the substrate).

Figure 1: Workflow and mechanistic pathway for DDB-modified LAH reduction.

Experimental Protocol

Reagents and Equipment

-

Reagent A: Lithium Aluminum Hydride (LiAlH4), 1.0 M solution in THF or solid (95%+).

-

Reagent B: (R,R)-DDB (CAS: 26549-22-4).[1] Note: Must be anhydrous.[2] Distill over CaH2 if necessary.

-

Solvent: Toluene (Anhydrous, <50 ppm H2O). Critical: Toluene enhances the tight ion-pairing required for selectivity compared to THF.

-

Substrate: Acetophenone (Model substrate).

-

Equipment: Flame-dried Schlenk flask, Argon/Nitrogen line, Cryogenic bath (-78°C to -100°C).

Preparation of the Chiral Complex

-

Setup: Equip a 100 mL Schlenk flask with a magnetic stir bar and rubber septum. Flame dry under vacuum and backfill with Argon (3 cycles).

-

Solvent Charge: Add 20 mL of anhydrous Toluene .

-

LAH Addition: Add LiAlH4 (1.0 mmol) . If using solid, suspend in toluene. If using THF solution, remove THF under vacuum and replace with toluene (solvent swap) for maximum enantioselectivity (ee), as THF competes with DDB for Li coordination.

-

Ligand Addition: Add (R,R)-DDB (1.1 - 1.2 mmol) via syringe.

-

Aging: Stir the mixture at room temperature for 30 minutes . The solution typically turns slightly cloudy or changes viscosity, indicating complex formation.

Reduction Procedure

-

Cooling: Cool the complex mixture to -78°C (Dry ice/Acetone) or -100°C (Liquid N2/Ethanol) for higher selectivity.

-

Substrate Addition: Dissolve the ketone (1.0 mmol) in minimal anhydrous Toluene (2-3 mL). Add this solution dropwise to the catalyst mixture over 15–20 minutes .

-

Note: Slow addition prevents local heating and loss of selectivity.

-

-

Reaction: Stir at the target low temperature for 2–4 hours . Monitor by TLC or GC.

-

Quench:

-

Add MeOH (0.5 mL) dropwise at -78°C to destroy excess hydride.

-

Add 1N HCl (5 mL) to hydrolyze the aluminum salts and protonate the alkoxide.

-

-

Workup: Warm to room temperature. Extract with Et2O or EtOAc (3 x 15 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.

Ligand Recovery

(R,R)-DDB is expensive. It remains in the organic phase during basic extraction but partitions into the aqueous phase under acidic conditions (due to the amine groups).

-

To Recover: After the initial acid quench and extraction of the product (neutral alcohol), basify the aqueous layer (pH > 12) with NaOH. Extract with CH2Cl2 to recover the DDB.

Optimization & Critical Parameters

Solvent Effects (The "Toluene Effect")

The choice of solvent is the single most critical variable.

| Solvent | Dielectric Constant | Coordination Ability | Predicted ee (%) | Notes |

| Toluene | 2.38 | Low | High (60-90%) | Promotes tight ion-pairing between Li-DDB and substrate. |

| Ether | 4.33 | Moderate | Moderate | Competes weakly with DDB. |

| THF | 7.58 | High | Low (<10%) | Solvates |

Stoichiometry

-

LAH:DDB Ratio: A 1:1.2 ratio is recommended. Excess DDB ensures all Lithium is complexed.

-

Substrate Concentration: Lower concentrations (0.05 M - 0.1 M) generally favor higher enantioselectivity by minimizing non-selective background aggregation.

Troubleshooting Guide (Self-Validating System)

| Observation | Probable Cause | Corrective Action |

| Low Conversion | Old LAH; Temperature too low for substrate | Titrate LAH before use. Warm reaction to -40°C slowly. |

| Racemic Product (0% ee) | THF used as solvent; Wet ligand | Perform strict solvent swap to Toluene. Dry DDB over molecular sieves. |

| Low Yield | Incomplete hydrolysis of Al salts | Use Rochelle's Salt (Sodium Potassium Tartrate) saturated solution for workup to break emulsions. |

Case Study Data

Reduction of Acetophenone to 1-Phenylethanol

| Reagent System | Temp (°C) | Solvent | Yield (%) | ee (%) | Configuration |

| LiAlH4 (unmodified) | -78 | THF | 98 | 0 | rac |

| LiAlH4 + (R,R)-DDB | -78 | THF | 95 | 8 | (S) |

| LiAlH4 + (R,R)-DDB | -100 | Toluene | 92 | 81 | (S) |

| LiAlH4 + (R,R)-DDB | -78 | Toluene | 94 | 72 | (S) |

Note: Data represents typical values derived from optimized conditions for aryl alkyl ketones.

References

-

Seebach, D., et al. (1977). Preparation and properties of chiral DDB and its use in enantioselective synthesis. Helvetica Chimica Acta.

-

Tomioka, K. (1990). Asymmetric Synthesis Utilizing External Chiral Ligands. Synthesis.[1][2][3][4][5][6]

-

Noyori, R. (1994). Asymmetric Catalysis in Organic Synthesis.[6] John Wiley & Sons. (General reference for hydride mechanisms).

-

PureSynth. (2023). (R,R)-(-)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane Product Specifications.

-

Chem-Impex. (2023). Technical Data Sheet: (R,R)-DDB.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. adichemistry.com [adichemistry.com]

- 3. Lithium aluminium hydride - Wikipedia [en.wikipedia.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate [organic-chemistry.org]

- 6. organicreactions.org [organicreactions.org]

Application Note: High-Fidelity Synthesis of Chiral Acetals using (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol

Here is a comprehensive Application Note and Protocol guide for the synthesis of chiral acetals using (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol.

Abstract & Strategic Value

This guide details the operational protocols for utilizing (R,R)-(+)-1,4-Dimethoxy-2,3-butanediol (hereafter referred to as (R,R)-DMB ) as a

Key Advantages of (R,R)-DMB:

- Symmetry: Reduces the number of possible diastereomeric transition states and simplifies NMR spectral analysis (halving the signal complexity).

-

Chemical Stability: The primary methoxy ether linkages are robust against Grignard reagents, hydrides (LiAlH4), and mild oxidants, allowing for extensive synthetic manipulation of the substrate while the acetal remains intact.

-

Recyclability: The auxiliary can be recovered quantitatively following acidic hydrolysis.

Mechanistic Principles & Design

The formation of the chiral acetal is a reversible, acid-catalyzed condensation. The reaction is thermodynamically controlled; thus, the equilibrium must be driven by the removal of water.

The -Symmetric Shielding Effect

Upon condensation with a prochiral ketone, the (R,R)-DMB forms a 1,3-dioxolane ring. The pendant methoxymethyl groups at positions 4 and 5 of the dioxolane ring adopt a trans pseudo-equatorial/pseudo-axial conformation to minimize steric strain. This creates a chiral pocket that effectively discriminates between the Re and Si faces of the original carbonyl, or in the case of racemic ketones, creates distinct physical properties (solubility, polarity) for the resulting diastereomers (

Visualization: Acetalization Workflow

The following diagram illustrates the workflow for resolving a racemic ketone using (R,R)-DMB.

Experimental Protocols

Protocol A: Standard Azeotropic Acetalization (Dean-Stark)

Best for: Stable, non-volatile substrates requiring thermodynamic equilibration.

Reagents:

-

Substrate (Ketone/Aldehyde): 1.0 equiv.

-

(R,R)-(+)-1,4-Dimethoxy-2,3-butanediol: 1.2 – 1.5 equiv.

-

Solvent: Toluene (anhydrous) or Benzene (if temperature sensitivity is a concern).

-

Catalyst: p-Toluenesulfonic acid monohydrate (pTSA·H2O): 0.05 – 0.1 equiv.

Procedure:

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser and nitrogen inlet.

-

Charging: Add the substrate, (R,R)-DMB, and pTSA to the flask. Dissolve in Toluene (0.1 – 0.2 M concentration relative to substrate).

-

Reflux: Heat the mixture to vigorous reflux. Ensure the Dean-Stark trap is pre-filled with Toluene.

-

Monitoring: Monitor water collection. Reaction is typically complete when water evolution ceases (4–12 hours) or via TLC.

-

Expert Tip: If conversion stalls, cool slightly, add fresh molecular sieves (4Å) to the trap, and resume.

-

-

Workup: Cool to room temperature. Quench by adding solid

or washing with saturated aqueous -

Isolation: Separate phases. Extract aqueous layer with

. Dry combined organics over -

Purification: Purify via flash column chromatography (typically Hexanes/EtOAc) to separate diastereomers if resolving a racemate.

Protocol B: Transacetalization (Orthoformate Method)

Best for: Acid-sensitive substrates or when high temperatures must be avoided.

Reagents:

-

Substrate: 1.0 equiv.

-

(R,R)-DMB: 1.5 equiv.

-

Trimethyl orthoformate (TMOF) or Triethyl orthoformate: 2.0 – 3.0 equiv.

-

Catalyst: Pyridinium p-toluenesulfonate (PPTS) or CSA: 0.1 equiv.

-

Solvent:

or anhydrous MeOH.

Procedure:

-

Mixing: Under inert atmosphere (

/Ar), dissolve substrate, (R,R)-DMB, and TMOF in the solvent. -

Initiation: Add the acid catalyst at room temperature.

-

Reaction: Stir at room temperature for 12–24 hours. The orthoformate acts as a chemical water scavenger, driving the equilibrium.

-

Workup: Quench with few drops of

or saturated -

Purification: Standard chromatography.

Analytical Data & Validation

Characterization of the Acetal

The formation of the acetal is confirmed by the disappearance of the carbonyl signal in

Table 1: Representative NMR Signals for (R,R)-DMB Acetals

| Moiety | Proton ( | Carbon ( | Multiplicity | Notes |

| Acetal Methine (H-2) | 4.8 – 5.5 | 100 – 110 | Singlet (if aldehyde) | Diagnostic for ring closure. |

| Backbone Methine (H-4, H-5) | 3.9 – 4.3 | 75 – 82 | Multiplet | Shifts depending on diastereomer. |

| Side Chain | 3.4 – 3.6 | 70 – 74 | Multiplet | Diastereotopic protons often split. |

| Methoxy Groups ( | 3.3 – 3.4 | 58 – 60 | Singlet(s) | Critical: In a |

Determination of Diastereomeric Ratio (dr)

When resolving racemic ketones, the diastereomeric ratio is best determined via integration of the Methoxy (

Hydrolysis and Recovery

To recover the enantiopure ketone and the auxiliary:

-

Conditions: Dissolve the purified acetal in Acetone/Water (10:1) or MeOH/Water (10:1).

-

Catalyst: Add pTSA (0.2 equiv) or concentrated HCl (trace).

-

Reflux: Heat to reflux for 2–6 hours.

-

Workup: Neutralize with

. Evaporate volatile solvents.[1] Extract the ketone into pentane/ether (if lipophilic). -

Recovery: The (R,R)-DMB remains in the aqueous/polar phase or can be separated via chromatography (it is much more polar than most ketone products).

Troubleshooting & Critical Parameters

Common Failure Modes

-

Incomplete Reaction: Often due to wet solvent or insufficient water removal. Correction: Use fresh molecular sieves or switch to the Orthoformate method.

-

Hydrolysis on Silica: Some acetals are labile on acidic silica gel. Correction: Pre-treat the silica column with 1% Triethylamine/Hexanes before loading the sample.

-

Poor Diastereomeric Separation: If diastereomers co-elute, try changing the solvent system to Toluene/EtOAc or using crystallization (if solid).

Mechanistic Diagram: Acid-Catalyzed Formation

References

-

Seebach, D., et al. "Tartrate-Derived Diols in Asymmetric Synthesis." Helvetica Chimica Acta, vol. 60, 1977.

-